N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by scientists at Schering-Plough Research Institute. Since then, it has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 acts as a competitive antagonist at dopamine D1 receptors, which are mainly located in the brain. By blocking the binding of dopamine to these receptors, N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 reduces the activation of downstream signaling pathways, such as the cyclic AMP pathway. This leads to a decrease in the release of neurotransmitters, such as glutamate and GABA, and a modulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 depend on the specific brain region and cell type where it is applied. In general, N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 has been shown to reduce the excitability of neurons in the prefrontal cortex, hippocampus, and striatum. It also modulates the release of neurotransmitters, such as glutamate and GABA, and affects synaptic plasticity and learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows researchers to specifically target these receptors without affecting other dopamine receptor subtypes. However, N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 has some limitations, such as its relatively low potency and short half-life, which require higher doses and frequent administration in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 in scientific research. One direction is to investigate its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. Another direction is to explore its interaction with other neurotransmitter systems and their potential therapeutic applications. Additionally, the development of more potent and long-lasting analogs of N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 could improve its efficacy and reduce its limitations in lab experiments.
Conclusion
In summary, N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 is a selective dopamine D1 receptor antagonist that has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. Its mechanism of action involves blocking the binding of dopamine to D1 receptors, leading to a modulation of neuronal activity and neurotransmitter release. Despite its limitations, N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 has several advantages and future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 involves several steps, including the reaction of 3-bromoanisole with magnesium to form Grignard reagent, followed by the reaction with 3-chlorobenzophenone to form 3'-chloro-3-biphenylyl magnesium bromide. The reaction of this intermediate with 4-hydroxybenzylpiperidinecarboxylic acid ethyl ester produces N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390. The overall yield of the synthesis is about 20%.
Aplicaciones Científicas De Investigación
N-(3'-chloro-3-biphenylyl)-1-(4-hydroxybenzyl)-4-piperidinecarboxamide 23390 has been extensively used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It has also been used to investigate the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2/c26-22-5-1-3-20(15-22)21-4-2-6-23(16-21)27-25(30)19-11-13-28(14-12-19)17-18-7-9-24(29)10-8-18/h1-10,15-16,19,29H,11-14,17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYATVXJMYHRRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)phenyl]-1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.